Isatoribine

Antiviral Efficacy Clinical Virology HCV

Researchers requiring clean TLR7 pathway activation without confounding TLR8 crosstalk face limited options among commercial agonists. Isatoribine (ANA245) is a rigorously characterized, selective TLR7 agonist that resolves this specificity gap. • Clinically validated: 800 mg IV over 7 days reduced HCV RNA by -0.76 log10 (P=0.001) with favorable tolerability • Definitive TLR7 selectivity: no TLR8 activation, ensuring unambiguous mechanistic readouts for IFN-α/cytokine studies • Quantitative PK benchmark: well-defined IV AUC of 24 mg·h/L at 800 mg for prodrug development and formulation validation

Molecular Formula C10H14N4O7S
Molecular Weight 334.31 g/mol
CAS No. 122970-40-5
Cat. No. B057017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatoribine
CAS122970-40-5
Molecular FormulaC10H14N4O7S
Molecular Weight334.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
InChIInChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1
InChIKeyBZWQQOVSUSJJJO-QAGDRQIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isatoribine: Core Pharmacology and Provenance


Isatoribine (also known as ANA245, 7-thia-8-oxoguanosine, or Immunosine) is a nucleoside analogue small molecule that functions as a selective agonist of Toll-like receptor 7 (TLR7) [1]. It was originally developed by Anadys Pharmaceuticals as an intravenous immunomodulatory agent for the treatment of chronic hepatitis C virus (HCV) infection [2]. The compound has a molecular weight of 316.29 g/mol and the chemical formula C10H12N4O6S [1]. Isatoribine is the active metabolite of several oral prodrugs, including ANA773 (RG7795) and ANA975, which were designed to improve its oral bioavailability [3].

Isatoribine Chemical Identity vs. Other TLR7 Agonists


Isatoribine is a specific molecular entity within the TLR7 agonist class, and its substitution with a different agonist (e.g., imiquimod, resiquimod, GS-9620, or PF-4878691) is not scientifically valid without explicit justification. Even seemingly minor structural differences can drastically alter a compound's receptor selectivity profile, downstream cytokine induction patterns, pharmacokinetic properties, and clinical safety margins. For instance, resiquimod is a dual TLR7/8 agonist, while isatoribine is selective for TLR7, leading to a distinct immune activation signature [1]. Furthermore, the bioavailability and active metabolite profile of isatoribine differ substantially from its own prodrugs (e.g., ANA773) and from other next-generation TLR7 agonists. Therefore, procurement decisions must be guided by the specific quantitative evidence for the exact compound, isatoribine (free base), as detailed below.

Isatoribine Head-to-Head Evidence


HCV RNA Reduction vs. Oral Prodrug

In a proof-of-concept Phase IB trial, intravenous isatoribine at 800 mg once daily for 7 days resulted in a mean plasma HCV RNA reduction of -0.76 log10 units (range -2.85 to +0.21) in chronically infected patients (n=12) [1]. In contrast, a 28-day study of its oral prodrug, ANA773, at 800 mg every other day (equimolar to a lower isatoribine exposure) showed a mean maximum change in serum HCV RNA of only -0.29 log10 in the 800 mg cohort [2]. The direct intravenous administration of isatoribine provides a more rapid and pronounced antiviral effect in a shorter time frame, which is critical for acute experimental models.

Antiviral Efficacy Clinical Virology HCV

Clinical Tolerability vs. PF-4878691

In the Phase IB clinical trial of isatoribine (800 mg IV daily for 7 days, n=12), the treatment was well tolerated with no serious adverse events (SAEs) and no patient withdrawals due to adverse events [1]. Adverse events were described as mild to moderate [1]. In contrast, the development of another TLR7 agonist, PF-4878691, was discontinued after Phase I studies because the doses required for predicted antiviral efficacy were associated with serious adverse events (SAEs), raising concerns about the compound's therapeutic window [2]. This differential tolerability profile is a key selection criterion for experiments where minimizing off-target toxicity is paramount.

Safety Profile Clinical Tolerability Adverse Events

Oral Bioavailability via Prodrug ANA975

Isatoribine exhibits poor oral absorption, which led to the development of the oral prodrug ANA975. A Phase I study demonstrated that a single oral dose of ANA975 1200 mg (equivalent to 988 mg of isatoribine) resulted in a plasma isatoribine AUC (range 23-40, median 27 mg*h/L) that was comparable to the AUC observed with the clinically efficacious 800 mg IV infusion of isatoribine (first dose AUC range 19-38, median 24 mg*h/L) [1]. This pharmacokinetic bridging data confirms that ANA975 can effectively deliver systemic isatoribine levels necessary for antiviral activity, whereas oral isatoribine alone would not. For researchers, this provides a validated oral dosing option for in vivo models.

Pharmacokinetics Prodrug Strategy Bioavailability

TLR7 Selectivity vs. Dual TLR7/8 Agonists

Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7) and does not significantly activate TLR8 [1]. This contrasts with compounds like resiquimod, which is a dual TLR7/8 agonist [2]. Activation of TLR8 is associated with the production of a distinct set of pro-inflammatory cytokines (e.g., IL-12, TNF-α) compared to TLR7 activation, which primarily induces type I interferons (IFN-α) [2]. While specific EC50 values for isatoribine on TLR7 vs. TLR8 are not widely reported in the primary literature, its classification as a selective TLR7 agonist is consistently documented. This selectivity is a key differentiator for experimental designs that require a focused type I IFN response without the broader inflammatory effects of TLR8 co-stimulation.

Receptor Selectivity TLR7 TLR8 Immunology

Isatoribine: Recommended Applications


Selective TLR7 Activation for IFN-α Induction

Isatoribine is the optimal choice for in vitro experiments where the goal is to specifically stimulate the TLR7 pathway and measure downstream type I interferon (IFN-α) production, without concurrent activation of TLR8. Its well-characterized selectivity profile ensures that observed effects are attributable to TLR7 agonism, providing cleaner data for mechanistic studies [1].

In Vivo Antiviral Efficacy in HCV Models

Based on the clinical evidence demonstrating a significant reduction in HCV viral load within just 7 days of intravenous dosing (-0.76 log10), isatoribine is a powerful tool for acute in vivo studies (e.g., in humanized liver mouse models) where a rapid and quantifiable antiviral readout is required. Its established safety profile in this context also minimizes confounding toxicities [2].

Pharmacokinetic and Prodrug Development

Isatoribine serves as the essential reference standard for the development and validation of novel oral prodrugs or delivery formulations. Its well-defined intravenous pharmacokinetic parameters (e.g., AUC of 24 mg*h/L at the clinically efficacious 800 mg dose) provide a quantitative benchmark for assessing the performance of new chemical entities or drug delivery systems designed to improve its oral bioavailability [3].

Benchmarking Next-Generation TLR7 Agonists

For researchers developing novel TLR7 agonists (e.g., GS-9620, RO7020531, JNJ-64794964), isatoribine serves as a critical historical benchmark. Its clinical data on efficacy, safety, and PK/PD relationships provide a comparative baseline for evaluating whether a new candidate offers a meaningful improvement in therapeutic window, potency, or selectivity. Without this baseline, the differentiation of new compounds cannot be objectively quantified [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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